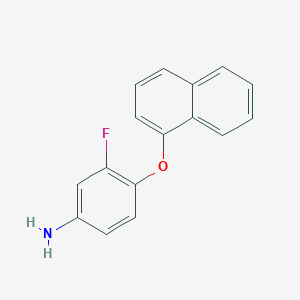

3-Fluoro-4-(1-naphthyloxy)aniline

Description

Contextual Significance within Aryloxyaniline Chemistry

Aryloxyanilines represent a class of organic compounds characterized by an aniline (B41778) moiety linked to an aryl group through an ether linkage. This structural motif is of considerable importance in medicinal chemistry and materials science. The introduction of a fluorine atom, as seen in 3-Fluoro-4-(1-naphthyloxy)aniline, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

Role as a Key Intermediate and Research Scaffold

One of the primary roles of this compound in academic and industrial research is that of a key intermediate. The amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can readily undergo reactions such as acylation, alkylation, diazotization, and transition metal-catalyzed cross-coupling reactions.

The synthesis of various fluoroanilines often involves multi-step processes. For example, the preparation of para-fluoroanilines can be achieved through a one-step method from the corresponding para-halonitrobenzenes by reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com Another approach involves the synthesis of m-fluoroaniline from m-chloroaniline via a Schiemann reaction followed by amination. google.com While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis would likely involve the coupling of a protected 3-fluoro-4-aminophenol with a suitable naphthalene (B1677914) derivative or the nucleophilic aromatic substitution of a di-halo-fluorobenzene with 1-naphthol (B170400) followed by reduction of a nitro group.

As a research scaffold, the rigid and well-defined structure of this compound provides a robust framework for the systematic exploration of structure-activity relationships (SAR). By modifying the aniline or naphthalene portions of the molecule, researchers can fine-tune its properties for specific applications.

Overview of Current Research Landscape and Unexplored Avenues

The current research landscape for aryloxyanilines is vibrant, with a strong emphasis on their application in medicinal chemistry. For instance, the related compound 3-fluoro-4-morpholinoaniline (B119058) is a known intermediate in the synthesis of the antibiotic linezolid. researchgate.net This highlights the potential of fluorinated aryloxyaniline scaffolds in the development of new drugs.

While direct research on this compound is not as prevalent, the known applications of similar molecules suggest several promising and as-yet unexplored research avenues. The unique combination of a fluorine atom and a large polycyclic aromatic system in this compound makes it an intriguing candidate for investigation in several fields:

Materials Science: The rigid naphthyl group and the potential for hydrogen bonding through the aniline moiety could be exploited in the design of novel liquid crystals, polymers with high thermal stability, or organic light-emitting diodes (OLEDs). The fluorine atom could further enhance the performance of such materials by modifying their electronic properties and intermolecular interactions.

Medicinal Chemistry: Given the established biological activity of many aryloxyaniline derivatives, this compound represents a promising starting point for the discovery of new bioactive compounds. Its derivatives could be screened for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The naphthyl group offers a large surface area for potential interactions with biological targets.

Catalysis: The aniline nitrogen could be used to coordinate with metal centers, suggesting that derivatives of this compound could be developed as ligands for homogeneous catalysis. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the aniline or naphthalene rings.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXVLCLKNBNZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270644 | |

| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946699-27-0 | |

| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 1 Naphthyloxy Aniline

Core Etherification Approaches

The formation of the diaryl ether bond is the pivotal step in the synthesis of 3-fluoro-4-(1-naphthyloxy)aniline. Several classical and modern organic reactions can be employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) stands out as a primary method for the synthesis of diaryl ethers, particularly when the aromatic ring targeted for substitution is activated by electron-withdrawing groups. In the context of this compound synthesis, this typically involves the reaction of a fluorinated aniline (B41778) precursor, where a leaving group is displaced by the naphthoxide ion.

The synthesis of this compound via an SNAr reaction would typically involve a precursor such as 3,4-difluoroaniline or a derivative where the fluorine at the 4-position acts as a leaving group. The nucleophile would be 1-naphthol (B170400), deprotonated by a suitable base to form the more nucleophilic 1-naphthoxide. The presence of the amino group (or a protected form like a nitro group that is later reduced) ortho to the fluorine leaving group can influence the reactivity of the substrate.

A plausible synthetic route would start with 3,4-difluoronitrobenzene. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring for nucleophilic attack. The reaction with 1-naphthol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures would lead to the displacement of the fluorine atom at the 4-position. Subsequent reduction of the nitro group would then yield the target molecule, this compound.

Table 1: Representative SNAr Reaction Conditions

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,4-Difluoronitrobenzene, 1-Naphthol | K₂CO₃ | DMF | 120-150 | Moderate |

| 3-Fluoro-4-chloronitrobenzene, 1-Naphthol | Cs₂CO₃ | DMSO | 140-160 | Good |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.

In SNAr reactions, the nature of the leaving group is crucial. For aromatic systems, the typical leaving group ability follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. stackexchange.comreddit.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com Therefore, a 3-fluoro-4-fluoroaniline precursor would be expected to be more reactive than a 3-fluoro-4-chloroaniline precursor under SNAr conditions.

Reaction conditions such as the choice of base and solvent also play a significant role. Stronger bases like cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃) in deprotonating the naphthol and promoting the reaction. Polar aprotic solvents like DMF and DMSO are preferred as they can solvate the cation of the base, leaving the naphthoxide anion more nucleophilic. Higher temperatures are generally required to overcome the activation energy of the reaction.

The synthesis of the analogous compound, 3-chloro-4-(1-naphthyloxy)aniline, can also be achieved through an SNAr approach. A common strategy involves the Ullmann condensation, a copper-catalyzed SNAr reaction. For instance, the synthesis of a similar diaryl ether, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, has been reported via the reaction of 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of potassium hydroxide and catalytic copper. wikipedia.org This suggests that a similar protocol could be applied for the synthesis of 3-chloro-4-(1-naphthyloxy)nitrobenzene by reacting 3,4-dichloronitrobenzene with 1-naphthol, followed by reduction of the nitro group to yield 3-chloro-4-(1-naphthyloxy)aniline.

Table 2: Analogous Ullmann Condensation for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst | Base | Temperature (°C) | Reference |

| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Copper | KOH | 110-120 | wikipedia.org |

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. organic-chemistry.orgdatapdf.com While the classical Williamson synthesis is not suitable for the formation of diaryl ethers from unactivated aryl halides, variants of this reaction can be employed. For the synthesis of this compound, this would involve the reaction of a 3-fluoro-4-haloaniline derivative with 1-naphthoxide. However, the direct reaction is challenging due to the low reactivity of aryl halides in SN2-type reactions.

To overcome this limitation, the reaction can be facilitated by using a copper catalyst, in a process known as the Ullmann condensation, which is a variant of the Williamson ether synthesis for aryl ethers. wikipedia.org In this case, 3-fluoro-4-haloaniline (where halo is typically I or Br) would be reacted with 1-naphthol in the presence of a copper catalyst and a base at high temperatures.

Mitsunobu Reaction and Catalytic Coupling Approaches for Aryloxy Group Introduction

The Mitsunobu reaction offers a powerful method for the formation of esters, ethers, and other functional groups from an alcohol and a nucleophile. wikipedia.orgalfa-chemistry.com In the context of diaryl ether synthesis, it involves the reaction of a phenol with an alcohol in the presence of a phosphine reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org To synthesize this compound, one could envision a reaction between 3-fluoro-4-hydroxyaniline and 1-naphthol under Mitsunobu conditions. However, the direct use of phenols as the "alcohol" component in a Mitsunobu reaction to form diaryl ethers is less common and can be challenging due to the acidity of phenols.

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. wikipedia.org This approach, often referred to as the Buchwald-Hartwig C-O coupling, involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this would entail the coupling of 3-fluoro-4-haloaniline (or a protected derivative) with 1-naphthol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Table 3: Potential Catalytic Systems for Buchwald-Hartwig C-O Coupling

| Aryl Halide | Nucleophile | Catalyst Precursor | Ligand | Base | Solvent |

| 3-Fluoro-4-bromoaniline | 1-Naphthol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene |

| 3-Fluoro-4-iodoaniline | 1-Naphthol | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane |

Note: This table represents plausible conditions based on known Buchwald-Hartwig C-O coupling reactions.

Fluorination Strategies for the Aniline Moiety

The incorporation of a fluorine atom into an aromatic ring can be achieved through various methods. The choice of strategy often depends on the nature of the starting materials and the desired regioselectivity. For a molecule like this compound, the fluorine atom is positioned ortho to the amino group and meta to the ether linkage, which dictates the plausible synthetic routes.

Electrophilic fluorination involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). wikipedia.org In the synthesis of this compound, a logical precursor for this step would be 4-(1-naphthyloxy)aniline. The amino and naphthyloxy groups are both ortho-, para-directing, making the positions ortho to the amino group (positions 3 and 5) susceptible to electrophilic attack.

A variety of modern electrophilic fluorinating reagents, often referred to as N-F reagents, are available. organicreactions.org These reagents are generally considered safer and easier to handle than elemental fluorine. organicreactions.orgresearchgate.net They are broadly classified as neutral or cationic, with cationic reagents typically being more powerful. wikipedia.orgorganicreactions.org Common examples include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is widely known by the trade name Selectfluor®. wikipedia.orgnih.gov

The reaction of an aniline derivative with an N-F reagent can sometimes lead to complex product mixtures due to the high reactivity of the substrate. researchgate.net However, careful selection of the reagent and reaction conditions can achieve the desired fluorination. For instance, studies on N,N-dimethylaniline have shown that fluorination can occur, although it may be accompanied by side reactions. researchgate.net The choice of N-F reagent is critical, as their fluorinating power can vary significantly. nih.gov

| Reagent Class | Example(s) | Characteristics |

| Neutral N-F Reagents | N-fluorosulfonamides, N-fluorosulfonimides (e.g., NFSI) | Generally milder reagents. NFSI is a common and effective choice for many substrates. wikipedia.orgbrynmawr.edu |

| Cationic N-F Reagents | N-fluoropyridinium salts, N-fluoroquinuclidinium salts, DABCO-based salts (e.g., Selectfluor®) | Typically more powerful fluorinating agents due to the electron-withdrawing cationic nitrogen. wikipedia.orgresearchgate.net |

An alternative strategy for introducing fluorine is through the displacement of another functional group, most notably a nitro group (fluorodenitration). This nucleophilic aromatic substitution reaction involves treating a nitroarene with a fluoride (B91410) source, such as potassium fluoride (KF). epa.gov For this pathway, a suitable precursor would be 3-nitro-4-(1-naphthyloxy)aniline or, more likely, a precursor where the amine is still protected or in its nitro form, such as 1-(1-naphthyloxy)-2,4-dinitrobenzene. The nitro groups activate the ring for nucleophilic attack, facilitating the displacement. The synthesis of aromatic fluoro compounds from their corresponding nitro precursors by nucleophilic substitution is a well-described method. epa.gov

Another relevant technique is the halogen exchange (Halex) reaction, where a chlorine atom is replaced by fluorine. google.com This process is particularly effective when the chlorine atom is activated by an ortho or para nitro group. google.com A synthetic route could therefore involve the preparation of 3-chloro-4-(1-naphthyloxy)nitrobenzene, followed by a Halex reaction with a fluoride salt (e.g., KF or CsF) in a high-boiling polar aprotic solvent like DMSO or DMF, and subsequent reduction of the nitro group. google.com

| Technique | Precursor Example | Reagents | Key Features |

| Fluorodenitration | 3,5-dinitro-1-(pentafluorosulfanyl)benzene | Potassium Fluoride (KF) | A nitro group is displaced by a fluoride ion; often requires high temperatures and polar aprotic solvents. epa.govresearchgate.net |

| Halogen Exchange (Halex) | 3,4-dichloronitrobenzene | Potassium Fluoride (KF), Cesium Fluoride (CsF) | A chlorine atom is displaced by a fluoride ion; reaction is activated by an ortho/para nitro group. google.comgoogle.com |

Reduction of Nitro Precursors to Aniline

A common and crucial step in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. masterorganicchemistry.com For the synthesis of this compound, the immediate precursor would be 3-fluoro-4-(1-naphthyloxy)nitrobenzene. The reduction must be selective to avoid affecting the fluoro substituent or the ether linkage.

Catalytic hydrogenation is a widely used and effective method. wikipedia.org This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a very common choice for this transformation. commonorganicchemistry.com Other catalysts like platinum on carbon (Pt/C), platinum(IV) oxide, and Raney Nickel are also employed. wikipedia.orggoogle.com Raney Nickel can be particularly useful when trying to avoid the dehalogenation of aryl halides, though this is less of a concern for the more robust C-F bond. commonorganicchemistry.com A patent for the synthesis of 4-amino-3-fluorophenol demonstrates the use of 10% palladium on carbon with hydrogen gas to reduce 3-fluoro-4-nitrophenol in excellent yield. chemicalbook.com

Alternatively, metal-acid systems provide a classic and reliable method for nitro group reduction. masterorganicchemistry.com This typically involves using an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The use of iron powder with ammonium chloride (Fe/NH₄Cl) in a solvent mixture like methanol/water is a frequently used variation that reduces nitro groups effectively, as seen in the synthesis of the related compound 3-fluoro-4-morpholinoaniline (B119058). researchgate.net

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | Room temperature to moderate heat, atmospheric to moderate pressure. commonorganicchemistry.comgoogle.comchemicalbook.com | Generally clean and high-yielding. Catalyst choice can prevent side reactions like dehalogenation. commonorganicchemistry.comnih.gov |

| Metal in Acidic Media | Fe/HCl, SnCl₂/HCl, Zn/HCl | Refluxing temperatures. | A classic, robust, and cost-effective method. masterorganicchemistry.com |

| Metal with Neutral Salt | Fe/NH₄Cl | Refluxing alcohol/water mixture. | Offers a milder alternative to strongly acidic conditions. researchgate.net |

Derivatization for Salt Formation (e.g., Hydrochloride)

Primary aromatic amines like this compound are basic and can be readily converted into more stable and often crystalline salt forms. The hydrochloride salt is common and is prepared by treating the aniline with hydrochloric acid. orgsyn.org To ensure an anhydrous product, the reaction is typically carried out by dissolving the aniline in a suitable organic solvent and introducing anhydrous hydrogen chloride (HCl) gas. google.com Alternatively, a solution of HCl in an organic solvent like ether or isopropanol can be used. The resulting hydrochloride salt usually precipitates from the solution and can be isolated by filtration. google.comyoutube.com This conversion is often done to improve the stability and handling characteristics of the amine. google.com

Optimization of Synthetic Pathways

Optimizing a multi-step synthesis involves refining the conditions of each step to maximize yield and purity while minimizing side reactions and costs.

The formation of the diaryl ether bond between the 1-naphthol and the fluorinated aniline precursor is a critical step that is often accomplished via an Ullmann condensation or a related nucleophilic aromatic substitution. wikipedia.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org This reaction often requires high temperatures (frequently over 200 °C) and polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.org

The reaction's success is highly dependent on the substrate, catalyst, ligand, solvent, and base. arkat-usa.org The pH, or more accurately the choice and stoichiometry of the base, is critical. A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to deprotonate the 1-naphthol, forming the more nucleophilic naphthoxide. wikipedia.orgrsc.org The temperature must be carefully controlled; while higher temperatures often increase the reaction rate, they can also lead to decomposition and side products. Modern Ullmann-type reactions often use soluble copper(I) catalysts with specific ligands (e.g., phenanthroline, diamines), which can allow for lower reaction temperatures and improved yields. wikipedia.orgarkat-usa.org The choice of an electron-poor aryl halide generally enhances the reaction rate. arkat-usa.org Therefore, coupling 1-naphthol with 3-fluoro-4-chloronitrobenzene would likely proceed more readily than with a less activated substrate.

Catalyst Selection and Screening (e.g., Palladium-catalyzed Cross-coupling)

The synthesis of diaryl ethers such as this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig etherification. organic-chemistry.org This reaction forms a carbon-oxygen (C-O) bond between an aryl halide or triflate and an alcohol or phenol. In the context of synthesizing the target molecule, this would typically involve coupling a derivative of 1-naphthol with a substituted 3-fluoro-4-haloaniline precursor.

The selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is critical for reaction efficiency, yield, and substrate scope. First-generation catalysts often utilized monodentate phosphine ligands, but modern methodologies predominantly employ bulky, electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org

Key considerations in catalyst selection include:

Palladium Precursor: Air-stable Pd(II) precursors like Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) are common. Pre-formed Pd(0) sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are also widely used and can lead to faster reaction initiation. le.ac.uk

Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Sterically hindered and electron-rich alkylbisphosphine and biarylphosphine ligands are particularly effective. Ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, have demonstrated broad utility in C-O coupling reactions. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos have also proven effective in creating reliable catalyst systems. wikipedia.org

The screening process involves systematically varying the palladium source, ligand, and reaction conditions to identify the optimal combination for the specific substrates, maximizing yield while minimizing reaction time and catalyst loading. le.ac.uk

| Palladium Precursor | Ligand | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides, and triflates | Highly active and versatile for a broad range of substrates. |

| Pd₂(dba)₃ | XPhos | Sterically hindered aryl halides and phenols | Excellent for challenging couplings involving bulky reactants. |

| Pd(PPh₃)₄ | (None, PPh₃ is the ligand) | Aryl iodides and bromides | A classical, readily available catalyst, though sometimes less active than modern systems. bohrium.comresearchgate.net |

| [Pd(allyl)Cl]₂ | AdBippyPhos | Aryl bromides and chlorides | Effective for C-N couplings and has been applied to etherification. nih.govnih.gov |

Solvent Systems in Etherification Reactions (e.g., DMF, DMSO)

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are two of the most commonly employed solvents for these transformations. pnu.ac.irrsc.org Their high dielectric constants and ability to solvate cations while leaving anions (like the naphthoxide intermediate) relatively unsolvated and highly nucleophilic can significantly accelerate the rate of SNAr or cross-coupling reactions. researchgate.net

Key properties of effective solvent systems:

Polarity: High polarity is needed to dissolve ionic intermediates and reagents.

Aprotic Nature: The absence of acidic protons prevents the solvent from interfering with the basic reagents or nucleophiles in the reaction.

Boiling Point: A sufficiently high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for C-O bond formation.

While DMF and DMSO are highly effective, other solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are also used, particularly in palladium-catalyzed reactions where the solvent must be compatible with the specific catalyst system. masterorganicchemistry.compnu.ac.ir

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Classification |

|---|---|---|---|---|

| Dimethyl sulfoxide | DMSO | 189 | 47.2 | Polar Aprotic |

| Dimethylformamide | DMF | 153 | 38.3 | Polar Aprotic |

| Toluene | - | 111 | 2.4 | Nonpolar |

| 1,4-Dioxane | - | 101 | 2.2 | Nonpolar Aprotic |

| Tetrahydrofuran | THF | 66 | 7.5 | Polar Aprotic |

Purification Techniques for Isolated Compounds

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The primary techniques for purifying solid organic compounds are recrystallization and chromatography.

Recrystallization Methodologies

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility between the desired compound and impurities at varying temperatures. libretexts.org The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. mnstate.edu As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). youtube.com

The selection of an appropriate solvent is the most critical step. mnstate.edu An ideal solvent should:

Not react with the compound.

Dissolve the compound completely when hot but poorly when cold.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For a compound like this compound, which possesses both polar (aniline) and nonpolar (naphthyl) characteristics, a single solvent may not be ideal. In such cases, a mixed-solvent system is often employed. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity appears, indicating saturation. mnstate.edu Commonly used solvent pairs include ethanol-water and ethyl acetate-hexane. For purifying aniline derivatives, aqueous ethanol is often an effective choice. scribd.comcram.com

Chromatographic Separations (e.g., Silica Gel Chromatography)

When recrystallization is ineffective or for separating complex mixtures, silica gel chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Silica gel is a polar, acidic adsorbent due to the presence of surface silanol (Si-OH) groups. youtube.com Therefore, polar compounds adsorb more strongly and elute more slowly than nonpolar compounds. The basic nature of the aniline group in this compound can lead to strong interactions with the acidic silica, potentially causing poor separation and "tailing" of the peak. youtube.combiotage.com

To mitigate this, several strategies can be employed:

Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution. biotage.com

Use of Modified Silica: Amine-functionalized silica gel can be used as the stationary phase. This provides a less acidic surface, reducing the strong ionic interactions with basic analytes. biotage.comsorbtech.com

The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). cup.edu.cn The polarity of the eluent is gradually increased (gradient elution) to first elute nonpolar impurities and then the more polar product.

| Nonpolar Component | Polar Component | Typical Application |

|---|---|---|

| Hexane / Heptane | Ethyl Acetate | General purpose for a wide range of polarities. |

| Hexane / Heptane | Dichloromethane (DCM) | Separating less polar compounds. |

| Dichloromethane (DCM) | Methanol | Separating highly polar compounds, often with a basic modifier for amines. |

| Toluene | Ethyl Acetate | Useful for compounds with aromatic rings. |

Structure Reactivity Relationship Srr Studies of 3 Fluoro 4 1 Naphthyloxy Aniline and Its Analogues

Influence of the Naphthyloxy Moiety on Aromatic Ring Electronic Properties

The 1-naphthyloxy group, connected to the aniline (B41778) ring via an ether linkage, significantly modulates the electronic environment of the molecule.

The aniline moiety itself contains a powerful activating group, the amino (-NH2) group, which strongly directs electrophilic attack to the ortho and para positions due to its potent electron-donating resonance effect. acs.orgresearchgate.net In 3-Fluoro-4-(1-naphthyloxy)aniline, the amino group is para to the naphthyloxy substituent. The combined electron-donating effects of the amino group and the naphthyloxy group synergistically activate the aniline ring.

However, the preference for electrophilic attack is a balance of electronic activation and steric hindrance. The primary activating group is the -NH2 group. Therefore, electrophiles are strongly directed to its ortho and para positions. The para position is already occupied by the bulky 1-naphthyloxy group. This leaves the two ortho positions (C2 and C6) as the most electronically favorable sites for attack. The fluorine atom at C3 and the bulky naphthyloxy group at C4 create significant steric hindrance around the C2 and C5 positions. Consequently, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating amino group and relatively less sterically hindered. It is also important to consider that the nitrogen atom of the aniline can act as a nucleophile itself, which can lead to side reactions, especially under acidic conditions where it can be protonated to form the deactivating anilinium ion. nih.govnih.gov

Role of Fluorine Substitution in Reactivity Modulation

The fluorine atom at the C3 position, ortho to the amino group, plays a critical role in fine-tuning the reactivity and conformation of the molecule.

Fluorine exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away from it through the sigma bond network. ossila.comnih.gov Conversely, like other halogens, fluorine has lone pairs that can be donated to the aromatic ring via a resonance effect (+R), which directs electrophilic substitution to the ortho and para positions. ossila.comacs.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -NH2 (Amino) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -O-Naphthyl (Naphthyloxy) | Withdrawing | Donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

The substitution of a hydrogen atom with fluorine, despite the minimal steric difference, can have profound stereochemical consequences. Fluorine's unique electronic properties, including its high electronegativity and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can influence the molecule's preferred three-dimensional shape. nih.gov In substituted ring systems, fluorine can favor specific conformations through stereoelectronic effects, such as the gauche effect, which arises from hyperconjugative interactions between C-H or C-C sigma bonds and the C-F anti-bonding orbital (σ*C-F). mdpi.com

In the case of this compound, the fluorine atom is ortho to the amino group and meta to the naphthyloxy group. Its presence can influence the torsional angle of the amino group relative to the ring and affect non-covalent interactions within the molecule or with other molecules. rsc.org For instance, an ortho-fluoro substituent can increase the acidity of an adjacent N-H bond, potentially altering hydrogen bonding patterns. rsc.orgresearchgate.net

Conformational Analysis and its Implications for Molecular Interactions

The flexibility of the molecule is determined by two key dihedral angles:

τ1: The angle describing the rotation around the C(aniline)-O bond.

τ2: The angle describing the rotation around the O-C(naphthyl) bond.

The interplay between the steric bulk of the 1-naphthyl group and the ortho-fluorine atom, along with electronic interactions (such as dipole-dipole repulsion between the C-O and C-F bonds), governs the potential energy surface for these rotations. In many diaryl ethers, the minimum energy conformation is non-planar, adopting a "skewed" or "twisted" geometry to relieve steric strain between the two aromatic systems. nih.gov The presence of an ortho-substituent, like the fluorine in this molecule, typically increases the torsional barrier to rotation and further influences the preferred dihedral angles. researchgate.netnih.gov For example, a study on N[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline revealed a nearly planar arrangement, indicating that intramolecular hydrogen bonding and crystal packing forces can also play a significant role in determining the final conformation. libretexts.org

The specific conformation adopted by the molecule has significant implications for its molecular interactions. The three-dimensional arrangement of the electron-donating and -accepting groups, the hydrogen-bonding amino group, and the lipophilic naphthyl surface determines how the molecule can interact with biological receptors or how it self-assembles in the solid state. The fluorine atom, in particular, can engage in specific non-covalent interactions, including hydrogen bonds (C-F···H-N) and halogen bonds, which can stabilize particular conformations and mediate intermolecular recognition. rsc.org

| Structural Feature | Conformational Parameter | Likely Influence | Reference Analogy |

|---|---|---|---|

| Diaryl Ether Linkage | C(aniline)-O-C(naphthyl)-C(naphthyl) torsion angles (τ1, τ2) | Non-planar, "twisted" conformation to minimize steric clash. | Substituted biphenyls and diaryl ethers often adopt non-planar geometries. nih.gov |

| Ortho-Fluoro Substituent | Torsional barrier around C(aniline)-O bond | Increases rotational barrier; may favor specific rotamers due to electrostatic and hyperconjugative effects. | Ortho-substituents increase torsional barriers in biaryls. researchgate.net |

| 1-Naphthyl Group | Overall molecular shape | Introduces significant steric bulk, dictating a conformation that minimizes steric repulsion with the aniline ring and its substituents. | Bulky substituents generally prefer equatorial positions in cyclic systems to minimize steric strain. |

| Amino Group | Hydrogen bonding potential | Orientation influences intramolecular and intermolecular H-bond formation. | Ortho-fluorine can affect the H-bonding properties of an adjacent amine group. rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 4 1 Naphthyloxy Aniline

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The synthesis of 3-Fluoro-4-(1-naphthyloxy)aniline and its reactions often proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. researchgate.netresearchgate.net

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this stage.

Elimination of the Leaving Group: The aromatic system is restored by the departure of the leaving group, such as a halide ion.

In the context of synthesizing this compound, a likely precursor would be a di- or tri-substituted benzene (B151609) ring, for example, 1,2-difluoro-4-nitrobenzene. The synthesis of the related compound, 3-fluoro-4-morpholinoaniline (B119058), utilizes this precursor, where morpholine (B109124) acts as the nucleophile. researchgate.net For the title compound, the nucleophile would be the 1-naphthoxide ion, formed by deprotonating 1-naphthol (B170400) with a suitable base.

The reaction would proceed as follows:

The highly electron-withdrawing nitro group activates the ring towards nucleophilic attack.

The 1-naphthoxide ion attacks the carbon atom at position 4, displacing the fluoride (B91410) at that position. Fluorine is a good leaving group in SNAr reactions, and its high electronegativity also contributes to activating the ring. researchgate.net

The resulting intermediate is a Meisenheimer complex, with the negative charge delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

Subsequent reduction of the nitro group to an amine yields the final product, this compound.

This addition-elimination mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon and involves a discrete intermediate. researchgate.net

Understanding Electronic Effects on Reaction Pathways

The electronic properties of the substituents on the aromatic ring are paramount in dictating the feasibility and regioselectivity of SNAr reactions.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (–NO2) or cyano (–CN) groups, is often a prerequisite for SNAr. researchgate.net These groups are crucial for stabilizing the negatively charged Meisenheimer intermediate through resonance. nih.gov For stabilization to be effective, the EWG must be positioned ortho or para to the leaving group. A meta positioning does not allow for the delocalization of the negative charge onto the EWG and thus has a much smaller activating effect. nih.gov

The Role of Fluorine: While halogens are leaving groups, they also influence the reaction rate through their electronic effects. Fluorine is the most electronegative halogen and exerts a strong inductive electron-withdrawing effect (–I effect). This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by lowering the electron density of the ring carbons, making them more electrophilic. researchgate.net In many SNAr reactions, fluoroarenes are more reactive than other haloarenes because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's powerful inductive effect. researchgate.net

Mechanistic Aspects of Derivatization Reactions (e.g., Diazotization, Acylation)

The aniline (B41778) functional group in this compound is a key site for a variety of derivatization reactions.

Diazotization: Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, to form diazonium salts. scispace.com This reaction proceeds via the formation of the nitrosonium ion (N≡O+) as the active electrophile. The amine's lone pair attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable aryl diazonium ion (Ar–N2+) is formed. These salts are highly valuable synthetic intermediates, as the diazonio group is an excellent leaving group (N2 gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. scispace.com

Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses to expel a leaving group (e.g., chloride), resulting in the formation of a stable amide. This reaction is often used to protect the amino group or to synthesize biologically active amides and sulfonamides. ossila.com For example, reaction with a sulfonyl chloride would yield the corresponding sulfonamide. ossila.com

Degradation Pathways and Chemical Stability

The stability of this compound is influenced by environmental factors such as pH and the presence of oxidizing agents. The molecule possesses two key linkages susceptible to degradation: the C–N bond of the aniline and the C–O ether bond.

Hydrolysis involves the cleavage of chemical bonds by water. For this compound, the primary site of potential hydrolytic cleavage is the aryl ether bond.

Aryl Ether Stability: Aryl ethers are generally known for their chemical stability and are resistant to hydrolysis under neutral and basic conditions. Cleavage typically requires harsh acidic conditions (e.g., strong mineral acids like HBr or HI) and elevated temperatures. Studies on aryl perfluoroalkyl ethers have shown exceptional stability to hydrolysis. sci-hub.se

pH Influence: The rate of hydrolysis for ethers and other functional groups is highly pH-dependent. psu.eduresearchgate.net Acid-catalyzed hydrolysis of ethers proceeds via protonation of the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov While specific data for this compound is not available, data from analogous compounds like vinyl ethers show a clear trend where hydrolysis rates are significantly faster under acidic conditions (pH 3-5) compared to neutral pH. nih.gov Base-catalyzed hydrolysis of simple aryl ethers is generally not a significant pathway. nih.gov

The table below shows hypothetical stability data based on trends observed for related aryl ether and aniline compounds.

| pH | Condition | Expected Stability | Primary Degradation Pathway |

| 3 | Acidic | Low to Moderate | Acid-catalyzed ether cleavage |

| 7 | Neutral | High | Minimal hydrolysis |

| 11 | Basic | High | Minimal hydrolysis; potential for slow aniline oxidation |

This table is illustrative and based on the chemical properties of analogous structures.

The aniline moiety is susceptible to oxidation, which can be initiated by chemical oxidants, electrochemical processes, or light. mdpi.comopenaccessjournals.com

Oxidants: Strong oxidizing agents like persulfate, ozone, or Fenton's reagent can degrade anilines. researchgate.netnih.govresearchgate.net The mechanism often involves the formation of radical species (e.g., sulfate (B86663) radicals (·SO4−) or hydroxyl radicals (·OH)). researchgate.net These radicals can attack the aromatic ring or the amino group.

Degradation Products: The oxidation of aniline can lead to a variety of products, including nitrobenzene, azoxybenzene, azobenzene, and benzoquinone, through complex radical-mediated pathways. nih.govrsc.org Polymerization to form polyaniline-like structures is also a common outcome. The presence of the bulky naphthyloxy group and the fluorine atom would influence the specific intermediates and final products formed from this compound.

The proposed oxidative degradation could be initiated by the formation of an aniline radical cation, which can then dimerize or react with other oxidant species. The electron-rich naphthyl ring could also be a site for oxidative attack.

The kinetics of degradation reactions are often studied to predict the stability of a compound over time and under different temperatures.

Reaction Order: The degradation of aniline by oxidants like persulfate has been shown to follow pseudo-first-order kinetics. sciengine.comnih.gov This means the rate of degradation is directly proportional to the concentration of the aniline derivative.

Rate = k [C17H13FNO] where k is the pseudo-first-order rate constant.

Arrhenius Equation and Activation Energy: The effect of temperature on the reaction rate constant is described by the Arrhenius equation:

k = A * e(-Ea/RT) By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), an Arrhenius plot is generated. libretexts.org The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. A lower activation energy implies that the degradation reaction is more sensitive to temperature changes. For the degradation of aniline in a persulfate-ZVI system, an activation energy of 14.85 kJ/mol has been reported, while catalytic removal over mesoporous carbon nitride showed an Ea of 28.4 kJ/mol. researchgate.netrsc.org

The table below presents hypothetical kinetic data for the degradation of an aniline derivative at different temperatures, which could be used to construct an Arrhenius plot.

| Temperature (K) | 1/T (K-1) | Rate Constant, k (s-1) | ln(k) |

| 298 | 0.003356 | 1.5 x 10-5 | -11.10 |

| 308 | 0.003247 | 3.1 x 10-5 | -10.38 |

| 318 | 0.003145 | 6.2 x 10-5 | -9.69 |

| 328 | 0.003049 | 1.2 x 10-4 | -9.03 |

This table contains representative data for illustrative purposes, based on published studies of aniline degradation. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 1 Naphthyloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. unt.eduaps.org It is employed to predict the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure, revealing crucial information about bond lengths, bond angles, and dihedral angles. For 3-Fluoro-4-(1-naphthyloxy)aniline, DFT calculations would elucidate the spatial orientation of the fluoroaniline (B8554772) and naphthyloxy groups, including the twist around the ether linkage.

| Parameter | Aniline | 4-Bromoaniline |

| C-N Bond Length (Å) | 1.403 | 1.405 |

| C-C Bond Length (Å, avg.) | 1.395 | 1.393 |

| H-N-H Angle (°) | 113.1 | - |

| C-N-H Angle (°) | 119.0 | 119.2 |

| C-C-C Angle (°, avg.) | 120.0 | 120.0 |

HOMO-LUMO Gap Analysis and its Correlation with Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. wuxiapptec.com For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its expected reactivity. Studies on other aniline derivatives show that substituents significantly alter this gap; electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups lower the LUMO energy. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Aniline | -5.51 | -0.29 | 5.22 | 2.61 |

| 4-Methylaniline | -5.25 | -0.21 | 5.04 | 2.52 |

| 4-Nitroaniline | -6.68 | -1.97 | 4.71 | 2.36 |

| 2-Chloro-5-(trifluoromethyl)aniline | -6.29 | 1.81 | 4.48 | 2.24 |

Data compiled from various theoretical studies. dergipark.org.trirjweb.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idnumberanalytics.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netnumberanalytics.com

For this compound, an MEP map would reveal key reactive features. The nitrogen atom of the amine group and the oxygen of the ether linkage are expected to be regions of high electron density (negative potential), making them likely sites for interactions with electrophiles. The fluorine atom, being highly electronegative, will withdraw electron density, creating a more complex potential map on the aniline ring. walisongo.ac.idmdpi.com Similarly, the aromatic rings, particularly the naphthyl group, will exhibit characteristic π-electron density. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. numberanalytics.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic entities that exist in an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of this conformational flexibility. rsc.orgnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods encompass a broad range of computational techniques used to predict the properties of molecules, including their reactivity, selectivity, and potential for biological activity or toxicity, often before they are ever synthesized. stmjournals.comresearchgate.net These predictions are based on the molecule's structure and are guided by established relationships between structure and activity.

For this compound, in silico tools could be used to predict various parameters. Based on its structural features—an aniline core, a fluoro substituent, and a bulky naphthyloxy group—models can estimate its lipophilicity (logP), which influences its pharmacokinetic profile. nih.govmdpi.com Reactivity prediction algorithms can identify potential sites of metabolic transformation, such as oxidation of the aniline nitrogen or hydroxylation of the aromatic rings. Furthermore, selectivity in reactions, for example, whether an electrophile would preferentially attack the aniline or naphthyl ring, can be assessed by analyzing reactivity indices derived from DFT calculations. murdoch.edu.aumdpi.com

Force Field Development and Validation for Molecular Modeling

Molecular dynamics simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov The force field defines the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu While standard force fields like CHARMM and AMBER are well-parameterized for common biomolecules, they may lack accurate parameters for novel or uncommon chemical structures like this compound. acs.org

Therefore, a crucial step before performing reliable MD simulations is the development and validation of force field parameters for the new molecule. uiuc.eduaip.org This process, known as parameterization, typically involves using high-level quantum mechanical calculations to derive the partial atomic charges and the constants for bonds, angles, and dihedrals. nih.gov These new parameters are then tested and validated by ensuring that simulations can reproduce known experimental data or high-level QM results, such as conformational energies. nih.gov

Derivatization and Functionalization Strategies for Chemical Biology Probes and Advanced Materials

Amine Functionalization for Conjugation and Tagging

The primary amine group on the 3-Fluoro-4-(1-naphthyloxy)aniline scaffold is the principal site for derivatization, allowing for straightforward conjugation and tagging. This reactivity is fundamental to its use in creating probes for biological systems and functional materials.

Formation of Amides, Carbamates, and Sulfonamides

The nucleophilic character of the aniline's amino group facilitates its reaction with various electrophilic partners to form stable covalent bonds, such as amides, carbamates, and sulfonamides. These linkages are prevalent in medicinal chemistry and materials science due to their stability and well-established synthesis protocols.

Amides: Direct condensation of the amine with carboxylic acids is a common method for amide bond formation. This reaction can be mediated by coupling reagents or achieved under specific conditions. For instance, a general approach involves the use of titanium tetrachloride (TiCl₄) in pyridine to facilitate the direct condensation of an amine with a carboxylic acid, a method that has been successfully applied to a broad spectrum of substrates. nih.govnih.gov

Carbamates: Carbamates are readily synthesized from this compound by reaction with chloroformates or by a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov The reaction with substituted aryl or acyclic chloroformates provides a direct route to a diverse range of carbamate derivatives. researchgate.net These methods generally offer mild reaction conditions and are tolerant of various functional groups. organic-chemistry.orgorganic-chemistry.org

Sulfonamides: The synthesis of sulfonamides is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. This reaction is robust and has been used to prepare a series of novel sulfonamides from analogous compounds like 3-fluoro-4-morpholinoaniline (B119058), yielding products with significant biological interest. researchgate.net The reaction generally proceeds in high yield and is a cornerstone of medicinal chemistry. nih.govekb.eg

Table 1: Representative Reactions for Amine Functionalization

| Derivative Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Linkage |

|---|---|---|---|---|

| Amide | This compound | R-COOH | TiCl₄, Pyridine, 85 °C | -NH-C(=O)-R |

| Carbamate | This compound | R-O-C(=O)Cl | Base | -NH-C(=O)-O-R |

| Sulfonamide | This compound | R-SO₂Cl | Base (e.g., Pyridine) | -NH-SO₂-R |

Preparation of Azides for Click Chemistry Applications

The transformation of the primary amine of this compound into an azide group opens up the possibility of using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." organic-chemistry.orgekb.egnih.gov This reaction is highly efficient and specific, allowing for the covalent linking of the aniline (B41778) derivative to molecules containing an alkyne functional group.

A practical method for this conversion involves a diazotization reaction. The primary amine can be converted into a diazonium salt, which is then displaced by an azide source. A one-pot procedure using a diazotizing species and fluorosulfuryl azide (FSO₂N₃) has been reported as a safe and effective way to prepare a wide variety of azides from primary amines. lifetein.com This strategy dramatically expands the utility of the starting aniline, enabling its incorporation into complex architectures through bio-orthogonal ligation. lifetein.com

Introduction of Reporter Groups for Spectroscopic Probes

To function as a chemical probe, this compound must be modified to include a reporter group that enables its detection and quantification. The strategies for introducing these groups often leverage the reactivity of the primary amine.

Fluorophore Conjugation Strategies

The amine group serves as a convenient handle for attaching fluorescent molecules (fluorophores). This is typically achieved by forming a stable amide or sulfonamide bond between the aniline derivative and a fluorophore that has been pre-functionalized with a carboxylic acid or sulfonyl chloride group, respectively. The robust nature of these reactions allows for the efficient labeling of the core structure. nih.gov The resulting conjugate can be used as a spectroscopic probe to study biological systems or materials, where the inherent properties of the this compound moiety may direct the probe to specific targets.

Deuterium Labeling for Mechanistic and Spectroscopic Studies

Deuterium labeling is a powerful tool for elucidating reaction mechanisms and for use in spectroscopic studies such as NMR. The this compound molecule can be deuterated through several methods. researchgate.net Hydrogen-deuterium (H/D) exchange reactions, often catalyzed by an acid, base, or metal, can be used to replace specific protons on the aromatic rings with deuterium from a source like D₂O. researchgate.net Additionally, deuterated analogs of the molecule could potentially be synthesized using deuterated starting materials or reducing agents like lithium aluminum deuteride (LiAlD₄). researchgate.netresearchgate.net Such labeled compounds are invaluable for metabolic stability studies and for providing detailed structural information in complex environments.

Utilization as a Building Block in Complex Chemical Syntheses

Beyond its use in probes, this compound is a valuable building block for the synthesis of more complex chemical entities. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. Fluorinated anilines are common starting points in the development of new medicines and materials. nih.govumich.edu

The primary amine can be transformed into a wide range of other functional groups or used as a nucleophile in condensation reactions, such as the formation of Schiff bases by reacting with aldehydes. ossila.com The fluorinated aromatic ring and the naphthyl group can participate in various cross-coupling reactions, allowing for the construction of intricate molecular frameworks. The strategic placement of the fluorine atom can also be used to modulate the electronic properties and metabolic stability of the final products, a common strategy in drug design. nih.gov The analogous compound, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of APIs and materials for OLEDs and carbon nanodots, highlighting the potential of this class of molecules as versatile synthetic intermediates. ossila.com

Precursor for Quinoline Derivatives

The chemical architecture of this compound, featuring a reactive primary amine on a substituted benzene (B151609) ring, positions it as a valuable precursor for the synthesis of complex heterocyclic structures, most notably quinoline derivatives. The aniline moiety is a cornerstone in several classic named reactions for quinoline synthesis, allowing for the construction of the quinoline core through cyclization reactions with various carbonyl-containing compounds. jptcp.com These established synthetic routes, including the Skraup, Combes, Conrad-Limpach, and Doebner-von Miller syntheses, can be adapted to utilize substituted anilines like this compound to create novel, functionalized quinolines.

The general principle of these reactions involves the condensation of the aniline with a three-carbon unit, which then undergoes an acid-catalyzed cyclization and dehydration/oxidation to form the fused aromatic quinoline ring system. The substituents on the aniline precursor, in this case, the fluorine and 1-naphthyloxy groups, are incorporated into the final quinoline structure, providing a direct method to introduce specific functionalities. For instance, the Combes synthesis involves the reaction of an aniline with a β-diketone, iipseries.orgwikipedia.orgquimicaorganica.org while the Conrad-Limpach synthesis utilizes a β-ketoester. pharmaguideline.comwikipedia.orgsynarchive.comwikipedia.org The Skraup synthesis employs glycerol, which dehydrates in situ to acrolein, to react with the aniline. iipseries.orgpharmaguideline.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. jptcp.comnih.gov

The specific substitution pattern on the resulting quinoline is dictated by the chosen synthetic method and the coreactants. The fluorine and naphthyloxy groups on the aniline precursor would be expected to influence the reactivity and regioselectivity of the cyclization step due to their electronic and steric effects.

Table 1: Major Synthetic Routes to Quinolines from Anilines

| Synthesis Name | Key Reagents | General Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinolines pharmaguideline.com |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines iipseries.orgnih.gov |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines pharmaguideline.comwikipedia.org |

| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines nih.gov |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Substituted Quinolines nih.gov |

Scaffold for Heterocyclic Compound Synthesis

Beyond its role as a precursor to quinolines, the molecular framework of this compound serves as a versatile scaffold for the synthesis of a diverse array of other heterocyclic compounds. The primary arylamine group is a key functional handle for a multitude of chemical transformations, particularly cyclocondensation and annulation reactions. This reactivity allows for the construction of various fused and non-fused heterocyclic rings.

Application in Organocatalysis (analogous derivatization of prolinol)

The field of asymmetric organocatalysis often utilizes chiral amines derived from natural sources, such as amino acids, to catalyze stereoselective reactions. rsc.org Prolinol, a derivative of the amino acid proline, is a prominent example of a scaffold that can be readily functionalized to create a wide range of effective organocatalysts. acs.orgunibo.it The derivatization typically involves chemical modification of its primary alcohol and secondary amine groups to tune the catalyst's steric and electronic properties. acs.org

By analogy, the primary amine of this compound presents a site for derivatization to potentially generate novel organocatalysts. Although achiral itself, it could be reacted with chiral auxiliaries or substrates to induce asymmetry. For instance, condensation of the aniline with a chiral aldehyde or ketone would form a chiral Schiff base or enamine, key intermediates in many organocatalytic cycles, such as asymmetric Friedel-Crafts alkylations of electron-rich arenes. princeton.edu

The synthesis of chiral primary amine-based catalysts is an area of significant interest, as these catalysts can activate substrates through different mechanisms than the more common secondary amine catalysts. rsc.org While direct applications of this compound in organocatalysis are not established, its structure is analogous to the aniline-based starting materials used in the enantioselective synthesis of other complex molecules under organocatalytic conditions. nih.govacs.org The derivatization of its primary amine to form chiral amides, sulfonamides, or other functional groups, mirroring the strategies used for prolinol, could yield new catalytic structures whose efficacy would need to be experimentally determined.

Design of Analogues for Structure-Reactivity Investigations

Synthesis of Phenoxy and Alkoxy Analogues

A common and versatile method for the synthesis of such aryl ethers is the Williamson ether synthesis. lumenlearning.commasterorganicchemistry.comorganicchemistrytutor.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. A plausible synthetic route could start from a common precursor, such as 2-fluoro-4-nitrophenol. The hydroxyl group of this precursor can be reacted with various substituted phenols or alcohols under basic conditions to form the desired ether linkage. The subsequent reduction of the nitro group to an amine would yield the final target analogues. For example, reacting 2-fluoro-4-nitrophenol with a substituted benzyl halide or alkyl halide in the presence of a base like potassium carbonate would yield the alkoxy analogues. For phenoxy analogues, a similar reaction with a substituted phenol can be employed, or alternative methods like aryne-mediated synthesis could be utilized. nih.gov

Table 2: Synthesis of Phenoxy and Alkoxy Analogues via Williamson Ether Synthesis

| Starting Material | Reagent (R-X) | Base | Product Analogue |

|---|---|---|---|

| 2-Fluoro-4-aminophenol | Benzyl bromide | K₂CO₃ | 4-(Benzyloxy)-3-fluoroaniline |

| 2-Fluoro-4-aminophenol | Ethyl iodide | NaH | 4-Ethoxy-3-fluoroaniline |

| 2-Fluoro-4-aminophenol | 4-Chlorobenzyl chloride | K₂CO₃ | 4-((4-Chlorobenzyl)oxy)-3-fluoroaniline |

| 2-Fluoro-4-aminophenol | Phenol (via aryne intermediate) | CsF | 3-Fluoro-4-phenoxyaniline |

Halogenated Analogues for Electronic Perturbation Studies

The introduction of halogen atoms at specific positions on the aromatic rings of this compound is a powerful strategy for studying electronic perturbations and their effect on reactivity and molecular properties. Halogens exert a combination of electron-withdrawing inductive effects and electron-donating resonance effects, with the net result depending on the specific halogen and its position on the ring. researchgate.net Synthesizing a library of halogenated analogues allows for a fine-tuning of the electronic character of the molecule.

These analogues can be prepared using various electrophilic aromatic substitution reactions. The aniline and naphthyl rings are generally activated towards electrophiles, and regioselectivity can be controlled by the existing substituents and the choice of halogenating agent and reaction conditions. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective bromination and chlorination of activated aromatic rings. Direct fluorination and iodination can also be achieved with specialized reagents. By placing different halogens (F, Cl, Br, I) at various open positions on either the aniline or the naphthyl ring, a series of compounds with systematically altered electron densities can be generated. These analogues are invaluable for structure-activity relationship (SAR) studies, helping to elucidate reaction mechanisms and to optimize molecular properties for specific applications. nih.govrsc.orgnih.govnih.gov

Table 3: Potential Halogenated Analogues and their Expected Electronic Effects

| Position of Halogenation | Halogen (X) | Expected Primary Electronic Effect |

|---|---|---|

| Aniline Ring (ortho to amine) | Cl, Br | Strong electron-withdrawing (inductive) |

| Aniline Ring (ortho to fluoro) | Cl, Br | Strong electron-withdrawing (inductive) |

| Naphthyl Ring | F, Cl, Br, I | Electron-withdrawing (inductive), alters π-system |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes for Analogues

The synthesis of analogues of 3-Fluoro-4-(1-naphthyloxy)aniline with controlled stereochemistry represents a paramount challenge and a significant opportunity. The development of atroposelective methods for the synthesis of axially chiral diaryl ethers is a burgeoning field of research. rsc.org These strategies, often employing N-heterocyclic carbene (NHC) catalysis, could be adapted to construct enantioenriched analogues of the target molecule. rsc.org Such chiral analogues, where the naphthalene (B1677914) and aniline (B41778) rings are locked in a specific spatial orientation, could exhibit unique properties for applications in asymmetric catalysis and materials science.

Furthermore, the introduction of chirality can be achieved through the asymmetric synthesis of fluorinated compounds. chimia.chnih.gov Organocatalytic methods have proven effective in the enantioselective fluorination of various substrates. chimia.chnih.gov Research could focus on developing catalytic systems, potentially involving chiral iodine catalysts, to achieve asymmetric fluorination in the synthesis of this compound precursors. nih.gov Another avenue involves the chiral resolution of racemic mixtures, a common strategy in producing optically active compounds. wikipedia.org This can be achieved by forming diastereomeric salts with chiral resolving agents, followed by separation and recovery of the desired enantiomer. wikipedia.org

| Potential Stereoselective Strategy | Key Features | Relevant Research Area |

| NHC-Catalyzed Atroposelective Esterification | Construction of axially chiral diaryl ethers. | Asymmetric Catalysis |

| Organocatalytic Asymmetric Fluorination | Introduction of chirality via enantioselective fluorination. | Organofluorine Chemistry |

| Chiral Resolution of Racemic Mixtures | Separation of enantiomers through diastereomeric salt formation. | Stereochemistry |

Advanced Spectroscopic Characterization Techniques for Reaction Intermediates and Products

A thorough understanding of the reaction mechanisms and the precise structure of novel analogues necessitates the use of advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including COSY, HSQC, and HMBC, is indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound and its derivatives. youtube.comscribd.comsdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton coupling networks within the aniline and naphthalene ring systems. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would allow for the direct correlation of protons to their attached carbons, providing a clear map of the carbon skeleton. youtube.comscribd.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons (2-4 bonds), which is vital for connecting different fragments of the molecule, such as the aniline and naphthyloxy moieties through the ether linkage, and for assigning quaternary carbons. youtube.comscribd.comsdsu.eduyoutube.com

Advanced mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry, offer ultra-high resolution and mass accuracy, enabling the precise determination of molecular formulas and the characterization of reaction intermediates and byproducts. pnnl.govnih.gov For fluorinated compounds, techniques like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be particularly useful. diva-portal.org

Integration of Machine Learning in Predictive Reactivity Modeling

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting reaction outcomes and optimizing reaction conditions. princeton.edunih.govarxiv.orgresearchgate.net For the synthesis and derivatization of this compound, ML models could be developed to predict reaction yields and identify optimal catalysts for C-O cross-coupling reactions. researchgate.netdigitellinc.com

By training models on large datasets of related reactions, it is possible to predict the performance of different catalysts, ligands, and substrates without the need for extensive empirical screening. princeton.edu For instance, a random forest ML model has been successfully used to predict the performance of Buchwald-Hartwig amination reactions. princeton.edu Similar approaches could be applied to the synthesis of this compound analogues. Furthermore, ML can aid in the de novo design of catalysts with desired properties, accelerating the discovery of more efficient and selective synthetic routes. digitellinc.comrsc.org

| Machine Learning Application | Objective | Potential Impact |

| Reaction Yield Prediction | Predict the yield of C-O cross-coupling reactions. | Reduced experimental effort and cost. |

| Catalyst Selection | Identify optimal catalysts and ligands for specific transformations. | Improved reaction efficiency and selectivity. |

| De Novo Catalyst Design | Generate novel catalyst structures with desired properties. | Acceleration of catalyst discovery. |

Exploration of New Derivatization Strategies for Unconventional Research Applications

The unique photophysical properties of the naphthalene moiety suggest that derivatives of this compound could be developed as novel fluorescent probes. nih.gov Naphthalene-based dyes are known for their high quantum yields and photostability. nih.gov By introducing specific functional groups onto the aniline or naphthalene rings, it may be possible to create sensors that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions. nih.gov

The derivatization process often involves bonding the analyte to a fluorescent molecule, creating a fluorogenic compound with enhanced detectability. youtube.com The amino group of the aniline moiety provides a convenient handle for such derivatization reactions. Future research could explore the synthesis of a variety of derivatives and screen them for applications in biological imaging, environmental sensing, and materials science. google.com

Investigating Reaction Pathways under Sustainable Conditions